molecular formula C12H9NO3S2 B11726069 4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate

4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate

Cat. No.: B11726069
M. Wt: 279.3 g/mol
InChI Key: HKHCIEHUYXZTHL-UHFFFAOYSA-N
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Description

4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is a compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The structure of this compound includes a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms, and an acetate group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction forms the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The reaction is usually carried out in a round-bottom flask equipped with a reflux condenser, using anhydrous sodium acetate and acetic acid as reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes in microorganisms or cancer cells, resulting in their death .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]phenyl acetate
  • 2-[(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Uniqueness

4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is unique due to its specific structural features, such as the position of the acetate group and the thiazolidinone ring. These features contribute to its distinct biological activities and make it a valuable compound for research and development .

Properties

Molecular Formula

C12H9NO3S2

Molecular Weight

279.3 g/mol

IUPAC Name

[4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C12H9NO3S2/c1-7(14)16-9-4-2-8(3-5-9)6-10-11(15)13-12(17)18-10/h2-6H,1H3,(H,13,15,17)

InChI Key

HKHCIEHUYXZTHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Origin of Product

United States

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